Metirosine
Overview
Description
Racemetyrosine, also known as D,L-alpha-metyrosine, is a chemically modified racemic amino acid. It is a clinical-stage compound with broad anticancer activity. Racemetyrosine is used in various therapeutic applications, particularly in oncology, where it disrupts cancer cell metabolism .
Mechanism of Action
Target of Action
Racemetirosine primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, which are hormones produced by the adrenal glands and are involved in the body’s response to stress .
Mode of Action
Racethis compound acts as an inhibitor of tyrosine 3-monooxygenase . By inhibiting this enzyme, it consequently reduces the synthesis of catecholamines . This interaction with its target leads to a decrease in the production of these hormones, which can have significant effects on the body’s physiological responses .
Biochemical Pathways
The primary biochemical pathway affected by Racethis compound is the catecholamine biosynthetic pathway . By inhibiting tyrosine 3-monooxygenase, Racethis compound disrupts the normal production of catecholamines, leading to downstream effects on various physiological processes that these hormones regulate .
Pharmacokinetics
It is known to be orally active and is absorbed well after oral ingestion . Its bioavailability is high, and single-dose studies have shown that a 1,000 mg dose results in Racethis compound levels in the plasma of 12-14 μg/mL after 1 to 3 hours of ingestion .
Result of Action
The inhibition of catecholamine synthesis by Racethis compound can lead to a reduction in the symptoms of catecholamine excess, such as hypertensive episodes . It is effective in controlling these symptoms at dosages of 600 to 3500mg daily . This makes it a potential therapeutic agent for conditions like pheochromocytoma, a rare tumor of the adrenal glands that can lead to excessive production of catecholamines .
Biochemical Analysis
Biochemical Properties
Racemetirosine plays a crucial role in biochemical reactions by inhibiting the enzyme tyrosine 3-monooxygenase . This enzyme is involved in the synthesis of catecholamines, a group of hormones that includes epinephrine, norepinephrine, and dopamine . By inhibiting this enzyme, Racethis compound can effectively control the production of these hormones .
Cellular Effects
The effects of Racethis compound on cells are primarily related to its impact on catecholamine synthesis . By inhibiting the production of these hormones, Racethis compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Racethis compound exerts its effects at the molecular level by inhibiting the enzyme tyrosine 3-monooxygenase . This enzyme is responsible for the conversion of tyrosine to L-DOPA, a precursor to catecholamines . It is hypothesized that Racethis compound competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .
Metabolic Pathways
Racethis compound is involved in the catecholamine biosynthetic pathway . It inhibits the enzyme tyrosine 3-monooxygenase, which is responsible for the conversion of tyrosine to L-DOPA, a precursor to catecholamines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Racemetyrosine is synthesized through a series of chemical reactions involving the modification of the amino acid tyrosine. The synthetic route typically involves the racemization of tyrosine to produce a mixture of D- and L- forms. The reaction conditions include the use of specific catalysts and solvents to facilitate the racemization process .
Industrial Production Methods: Industrial production of racemetyrosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the desired racemic mixture .
Chemical Reactions Analysis
Types of Reactions: Racemetyrosine undergoes various chemical reactions, including:
Oxidation: Racemetyrosine can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Racemetyrosine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted racemetyrosine compounds .
Scientific Research Applications
Racemetyrosine has several scientific research applications:
Chemistry: Used as a model compound to study amino acid metabolism and enzyme inhibition.
Biology: Investigated for its role in disrupting amino acid metabolism in cancer cells.
Medicine: Explored as a therapeutic agent in oncology for its anticancer properties.
Industry: Utilized in the development of novel anticancer therapies and metabolic inhibitors
Comparison with Similar Compounds
Metyrosine: An inhibitor of tyrosine hydroxylase used to control symptoms of excessive sympathetic stimulation.
Tyrosine: A natural amino acid involved in protein synthesis and neurotransmitter production.
Phenylalanine: Another amino acid that serves as a precursor to tyrosine.
Comparison: Racemetyrosine is unique in its dual form (D- and L- forms) and its specific application in oncology. Unlike metyrosine, which is primarily used for controlling sympathetic stimulation, racemetyrosine has broader anticancer applications. Compared to tyrosine and phenylalanine, racemetyrosine is chemically modified to enhance its therapeutic effects .
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859529 | |
Record name | alpha-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-48-0, 620-30-4 | |
Record name | α-Methyl-p-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racemetirosine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racemetyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tyrosine, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Racemetirosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RACEMETYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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